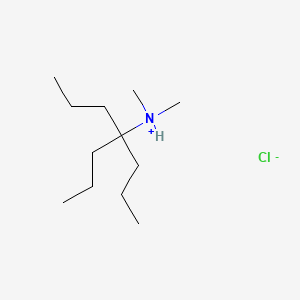
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride is a tertiary amine compound. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups: two methyl groups and one propyl group. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride typically involves the alkylation of a primary amine. One common method is the reaction of 4-heptanamine with dimethyl sulfate or methyl iodide under basic conditions to introduce the dimethyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N,N-Dimethyl-4-propyl-4-heptanamine N-oxide.
Reduction: N-Methyl-4-propyl-4-heptanamine.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
作用機序
The mechanism of action of N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound can also interact with biological receptors, influencing cellular processes through binding and modulation of receptor activity.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-4-heptanamine: Similar structure but lacks the propyl group.
N,N-Dimethyl-2-propanamine: Similar structure but with a different alkyl group.
N,N-Dimethyl-1-propanamine: Another tertiary amine with a different alkyl group.
Uniqueness
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride is unique due to its specific alkyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
64467-46-5 |
|---|---|
分子式 |
C12H28ClN |
分子量 |
221.81 g/mol |
IUPAC名 |
dimethyl(4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C12H27N.ClH/c1-6-9-12(10-7-2,11-8-3)13(4)5;/h6-11H2,1-5H3;1H |
InChIキー |
QWGPHAGJLCWMGY-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)(CCC)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















